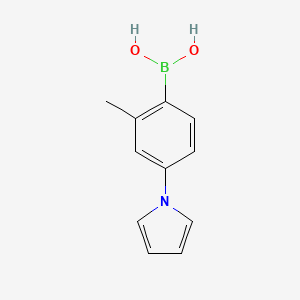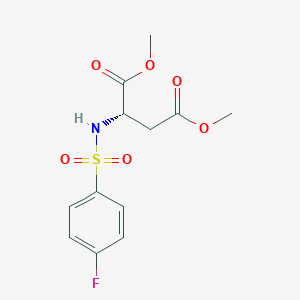
dimethyl ((4-fluorophenyl)sulfonyl)-L-aspartate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl ((4-fluorophenyl)sulfonyl)-L-aspartate is a chemical compound that features a fluorinated phenyl group attached to a sulfonyl moiety, which is further connected to an L-aspartate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl ((4-fluorophenyl)sulfonyl)-L-aspartate typically involves the following steps:
Formation of the Fluorophenyl Sulfonyl Intermediate: This step involves the introduction of a sulfonyl group to a 4-fluorophenyl ring. Common reagents include sulfuryl chloride (SO2Cl2) and fluorobenzene, under conditions that facilitate electrophilic aromatic substitution.
Coupling with L-Aspartate: The sulfonylated fluorophenyl intermediate is then coupled with L-aspartate. This step often requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxyl group of L-aspartate, facilitating the formation of the desired ester linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactors where the above synthetic steps are optimized for yield and purity. The use of continuous flow reactors could also be explored to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl ((4-fluorophenyl)sulfonyl)-L-aspartate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfide derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in the presence of catalysts or under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl ((4-fluorophenyl)sulfonyl)-L-aspartate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe to study biological processes involving sulfonyl groups.
Mécanisme D'action
The mechanism of action of dimethyl ((4-fluorophenyl)sulfonyl)-L-aspartate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and specificity through halogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl ((4-chlorophenyl)sulfonyl)-L-aspartate
- Dimethyl ((4-bromophenyl)sulfonyl)-L-aspartate
- Dimethyl ((4-methylphenyl)sulfonyl)-L-aspartate
Uniqueness
Dimethyl ((4-fluorophenyl)sulfonyl)-L-aspartate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s stability, binding affinity, and specificity in biological systems, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H14FNO6S |
|---|---|
Poids moléculaire |
319.31 g/mol |
Nom IUPAC |
dimethyl (2S)-2-[(4-fluorophenyl)sulfonylamino]butanedioate |
InChI |
InChI=1S/C12H14FNO6S/c1-19-11(15)7-10(12(16)20-2)14-21(17,18)9-5-3-8(13)4-6-9/h3-6,10,14H,7H2,1-2H3/t10-/m0/s1 |
Clé InChI |
CHKPFLCKTIQFNL-JTQLQIEISA-N |
SMILES isomérique |
COC(=O)C[C@@H](C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)F |
SMILES canonique |
COC(=O)CC(C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-heptylbenzene-1,3-diol](/img/structure/B14081845.png)
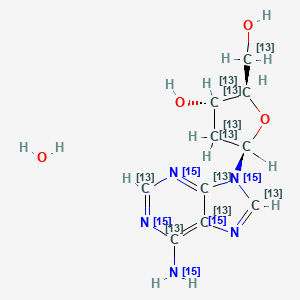
![N-(Morpholine-4-carbonyl)phenylalanyl-N-{1-cyclohexyl-3-hydroxy-4-oxo-4-[(propan-2-yl)oxy]butan-2-yl}-S-methylcysteinamide](/img/structure/B14081852.png)

![1-(Tert-butylamino)-3-[2-(phenylethynyl)phenoxy]propan-2-ol](/img/structure/B14081858.png)

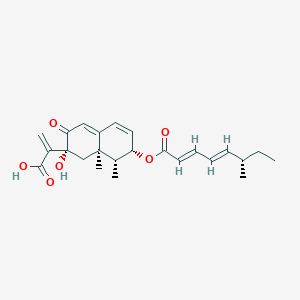
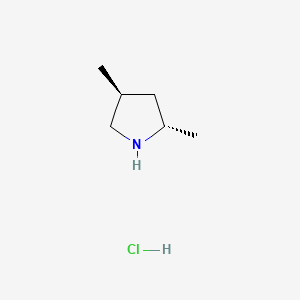
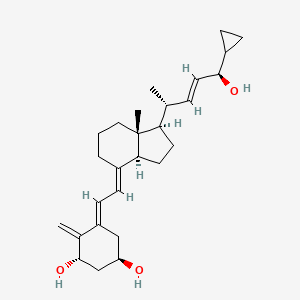

methanone](/img/structure/B14081885.png)

